

# Application Notes and Protocols for M2698 in PI3K/Akt/mTOR Signaling Research

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## Compound of Interest

Compound Name:	M2698
CAS No.:	1379545-95-5
Cat. No.:	B608790

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## Introduction

**M2698** (also known as MSC2363318A) is a potent, orally bioavailable, and ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt.[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[1] **M2698**'s unique mechanism of simultaneously targeting both p70S6K and Akt allows it to effectively block the PI3K/Akt/mTOR pathway and overcome the compensatory feedback loop that can limit the efficacy of other inhibitors targeting this pathway.[1][4][5] Furthermore, **M2698** has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating cancers of the central nervous system.[1][4][5]

These application notes provide a summary of **M2698**'s activity and detailed protocols for its use in studying the PI3K/Akt/mTOR signaling pathway.

## Data Summary

### In Vitro Kinase and Cell-Based Assay Data

**M2698** demonstrates high potency against its primary targets and within cellular systems. The following tables summarize the key inhibitory concentrations (IC<sub>50</sub>) of **M2698**.

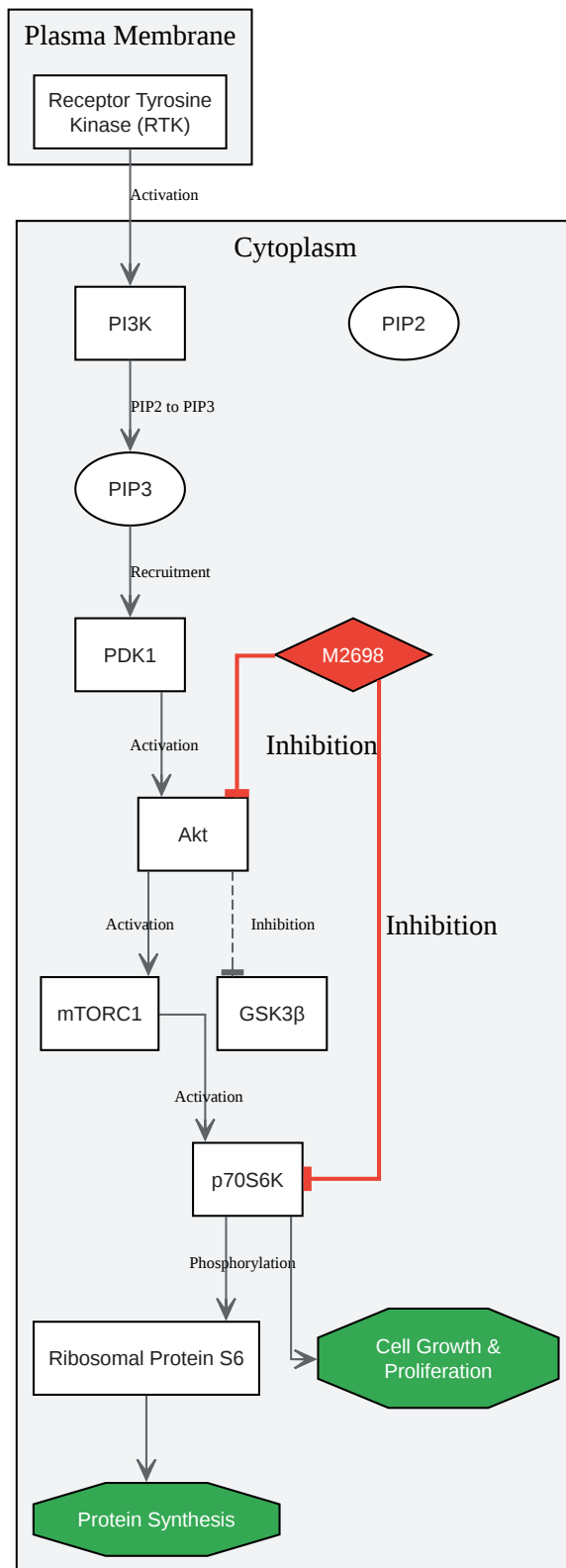
Target/Assay	IC <sub>50</sub> Value	Notes
p70S6K	1 nM	Radiometric protein kinase assay.[1]
Akt1	1 nM	Radiometric protein kinase assay.[1][2][3]
Akt3	1 nM	Radiometric protein kinase assay.[1][2][3]
pGSK3β (indirect inhibition)	17 nM	Measured in MDA-MB-468 human breast cancer cells.[1][2][3]
pS6 (indirect inhibition)	15 nM (in vivo)	Estimated from in vivo studies.[1][2][3]
pS6 (inhibition)	11 nM	Measured in MDA-MB-468 human breast cancer cells.[2]
Cell Proliferation	0.02-8.5 μM	IC <sub>50</sub> range across a panel of 81 human cancer cell lines, including breast cancer.[2][3]

### Kinase Selectivity

**M2698** exhibits a favorable selectivity profile. In a panel of 264 human kinases, only a few were inhibited with an IC<sub>50</sub> within a 10-fold range of p70S6K, indicating a high degree of specificity for its intended targets.[1][2]

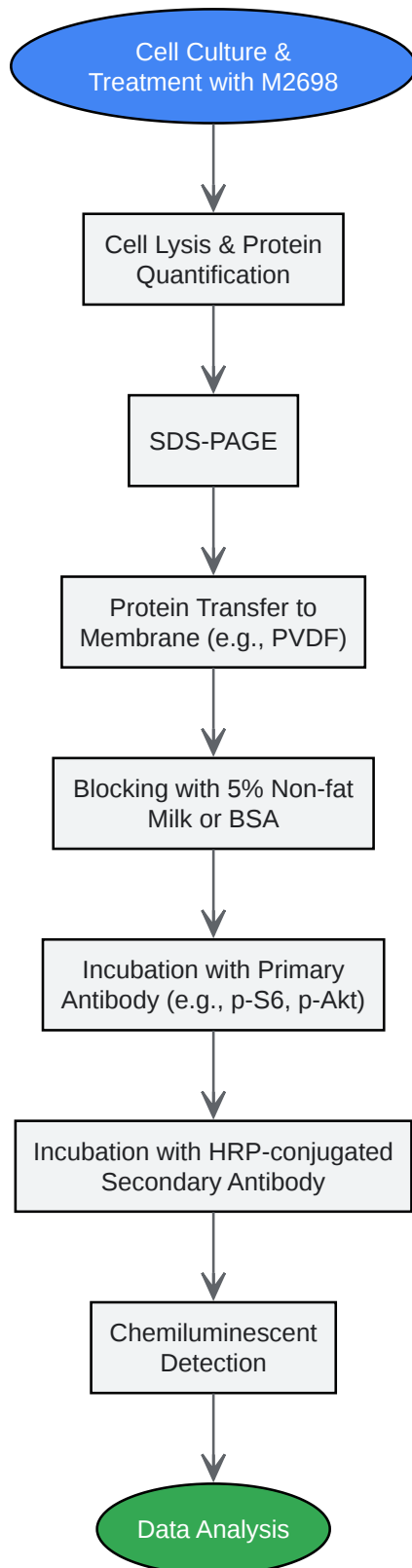
### Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of **M2698** and the experimental procedures for its characterization, the following diagrams are provided.



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**M2698** inhibits the PI3K/Akt/mTOR pathway by targeting p70S6K and Akt.



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## References

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